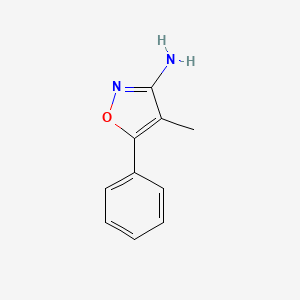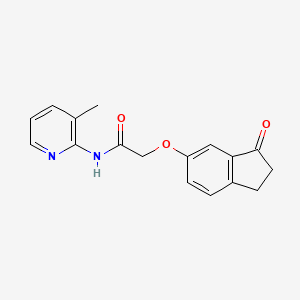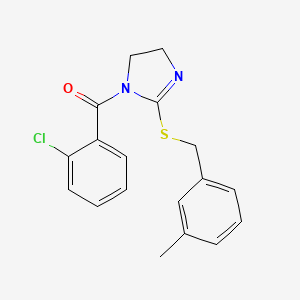![molecular formula C9H11N3 B2548154 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine CAS No. 412016-37-6](/img/structure/B2548154.png)
6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine” is a chemical compound that has been studied for its potential use in the treatment of various diseases . It is a derivative of pyridine and has been identified as a modulator of GPR65, which is a target for the treatment of cancer, immune disorders, asthma, chronic obstructive pulmonary disease (CORD), and acute respiratory distress syndrome (ARDS) .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . The first stage involves the reaction of bis(trichloromethyl) carbonate with 3-bromo-4-(trifluoromethyl)aniline in the presence of triethylamine in dichloromethane at 20°C for 0.5 hours . The second stage involves the addition of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine in dichloromethane at 20°C for 72 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrimidine ring fused to a cycloheptane ring . The molecular formula is C9H11N3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. The key reactions involve the formation of a carboxamide derivative and the cyclization to form the fused ring system .Scientific Research Applications
HIV Reverse Transcriptase Inhibition
A study by Wang et al. (2006) explored the synthesis of novel compounds, including 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine derivatives, as inhibitors of HIV-1 reverse transcriptase. These compounds demonstrated antiretroviral activity in the low micromolar range, comparable to nevirapine, a commonly used antiretroviral drug (Wang et al., 2006).
Vilsmeier–Haack Formylation
Horváth et al. (1983) investigated the Vilsmeier–Haack formylation of 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones. This process led to derivatives with enhanced reactivity, which could be useful in various synthetic applications (Horváth et al., 1983).
Platelet Aggregation Inhibition
Sasaki et al. (1990) synthesized 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines and evaluated their inhibitory activities against platelet aggregation. These compounds could have potential applications in the treatment or prevention of thrombotic disorders (Sasaki et al., 1990).
Anticancer Activity
Doğanay et al. (2016) conducted a study on 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine derivatives for their anticancer activities. The compounds synthesized were tested against the MCF-7 breast cancer cell line, showing potential as anticancer agents (Doğanay et al., 2016).
Synthesis and Biomedical Applications
A review by Jubete et al. (2019) covers the synthesis methods and biomedical applications of pyrido[2,3-d]pyrimidines, a class of compounds that includes 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine. This comprehensive review provides insights into the diverse applications of these compounds in medicine and biology (Jubete et al., 2019).
Mechanism of Action
properties
IUPAC Name |
4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8/h4-6,8,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYQMHKAYHPBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine | |
CAS RN |
412016-37-6 |
Source


|
| Record name | 4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)



![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)

![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)


![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)